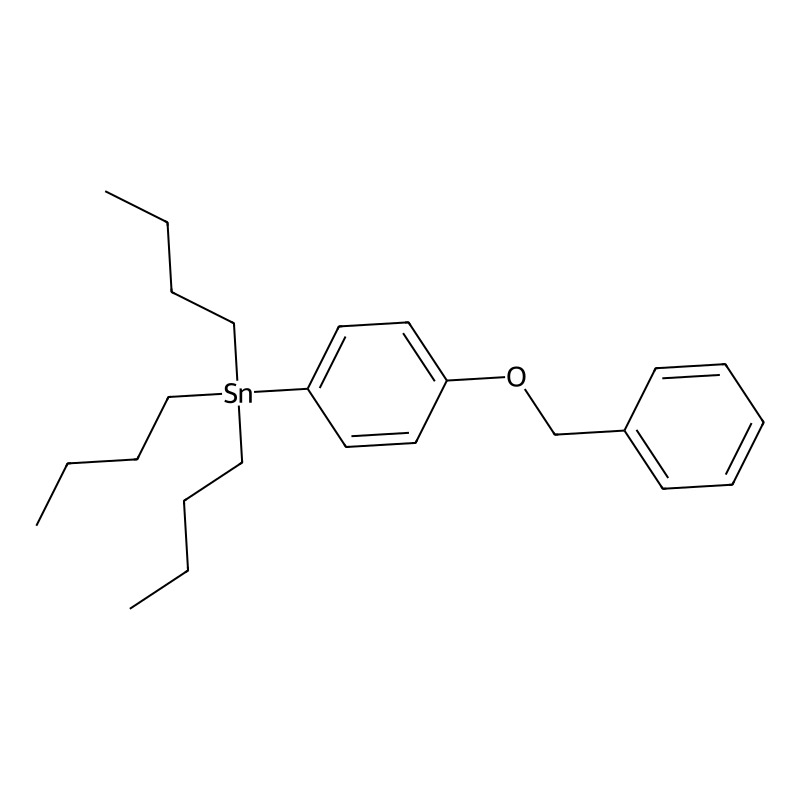(4-Benzyloxyphenyl)tributylstannane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Stille Coupling Reactions
(4-Benzyloxyphenyl)tributylstannane serves as a valuable reagent in Stille coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds between two sp2-hybridized carbon atoms. The benzyloxy group (OCH2Ph) attached to the phenyl ring provides good solubility and stability to the molecule, making it an attractive choice for these reactions. A study published in the Journal of the American Chemical Society demonstrates the use of (4-Benzyloxyphenyl)tributylstannane in the synthesis of epoxy-substituted aryl alkenes through Stille coupling with allylic carbonates [].
Synthesis of Polycyclic Meroterpenoids
This compound also plays a role in the synthesis of polycyclic meroterpenoids, a class of complex natural products with diverse biological activities. The research article "Synthesis of Polycyclic Meroterpenoids Based on Stille Couplings and Titanocene Catalysis" details the utilization of (4-Benzyloxyphenyl)tributylstannane in combination with Stille couplings and titanocene catalysis for the construction of these intricate molecules [].
(4-Benzyloxyphenyl)tributylstannane is an organotin compound characterized by a phenyl group substituted with a benzyloxy group and bound to a tributylstannane moiety. This compound features a tin atom bonded to three butyl groups and one phenyl group with a benzyloxy substituent. Organotin compounds, including this one, are known for their diverse applications in organic synthesis and materials science due to their unique chemical properties.
- Radical Reductions: It can participate in radical reduction reactions, where it serves as a reducing agent.
- Dehalogenation: The compound can effectively remove halogens from organic substrates, making it useful in synthetic organic chemistry.
- Cyclization Reactions: It can facilitate intramolecular cyclization processes, leading to the formation of cyclic compounds.
These reactions leverage the relatively weak bond between tin and hydrogen, allowing for homolytic cleavage under appropriate conditions .
The synthesis of (4-Benzyloxyphenyl)tributylstannane typically involves several key steps:
- Preparation of the Benzyloxyphenol: The initial step often involves the synthesis of 4-benzyloxyphenol through alkylation of phenol with benzyl chloride.
- Formation of Tributylstannane: Tributylstannane can be prepared via the reaction of tin tetrachloride with butyllithium or through direct alkylation methods.
- Coupling Reaction: The final step involves coupling the benzyloxyphenol with tributylstannane, often facilitated by a palladium catalyst under an inert atmosphere to yield (4-Benzyloxyphenyl)tributylstannane.
This multi-step synthesis allows for the controlled introduction of functional groups while minimizing side reactions .
(4-Benzyloxyphenyl)tributylstannane finds utility in various fields:
- Organic Synthesis: It is used as a reagent in organic transformations, particularly in radical chemistry.
- Material Science: Its properties make it suitable for applications in polymer chemistry and materials development.
- Pharmaceuticals: Potential applications in drug design due to its biological activity warrant further investigation.
The versatility of this compound stems from its ability to participate in diverse
Interaction studies involving (4-Benzyloxyphenyl)tributylstannane focus on its reactivity with various substrates. These studies highlight its role as a radical initiator and its effectiveness in facilitating dehalogenation and cyclization reactions. Additionally, investigations into its toxicological profile reveal interactions at the cellular level that may disrupt normal biological functions, emphasizing the need for careful handling and application due to potential health risks associated with organotin compounds .
Several similar compounds exhibit comparable structures or functionalities to (4-Benzyloxyphenyl)tributylstannane:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Tributylstannane | Simple tributyl group without aromatic substituents | Commonly used as a reducing agent |
| Triphenyltin | Contains three phenyl groups | Known for higher stability and lower reactivity |
| (4-Methoxyphenyl)tributylstannane | Similar phenolic structure with methoxy group | Exhibits different solubility and reactivity patterns |
| Benzoyltributyltin | Contains a benzoyl group instead of benzyloxy | Different electronic properties affecting reactivity |
The uniqueness of (4-Benzyloxyphenyl)tributylstannane lies in its specific combination of functional groups that enhance its reactivity while providing potential biological activity not seen in simpler organotin derivatives.
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Acute Toxic;Irritant;Health Hazard;Environmental Hazard







